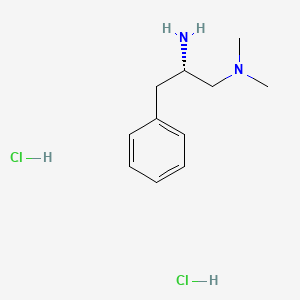
(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride is a chiral diamine compound. It is often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a phenyl group attached to a propane backbone, with two amine groups and two methyl groups attached to the nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1,2-diaminopropane and benzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
化学反应分析
Types of Reactions
(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of the original compound.
科学研究应用
(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, and influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
(S)-1,2-Diaminopropane: A simpler diamine with similar structural features but lacking the phenyl group.
N,N-Dimethyl-1,3-propanediamine: A related compound with a different arrangement of the amine groups.
Uniqueness
(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride is unique due to its chiral nature and the presence of both phenyl and dimethylamine groups. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile building block in various chemical and pharmaceutical applications.
生物活性
(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride, with the CAS number 29802-26-4, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₂₀Cl₂N₂
- Molecular Weight : 251.20 g/mol
- CAS Number : 29802-26-4
- MDL Number : MFCD21607233
- Purity : Typically available at 97% purity .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
Pharmacological Effects
- Antioxidant Activity :
- Cytotoxicity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Protects against neurotoxic damage |
Detailed Research Findings
- Study on Cytotoxic Effects :
- Neuroprotective Mechanism :
属性
IUPAC Name |
(2S)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBYNBDHKDKQY-IDMXKUIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](CC1=CC=CC=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














